

Commercial Sources and Application Notes for High-Purity 13-HODE Standard

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 13-OAHSA

Cat. No.: B15570722

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercial sources for high-purity 13-hydroxy-9Z,11E-octadecadienoic acid (13-HODE) standard, along with detailed application notes and experimental protocols for its use in research and drug development.

Introduction to 13-HODE

13-HODE is a biologically active lipid mediator derived from the enzymatic or non-enzymatic oxidation of linoleic acid. It plays a crucial role in various physiological and pathological processes, including inflammation, cell proliferation, apoptosis, and atherosclerosis. As a ligand for the peroxisome proliferator-activated receptor-gamma (PPAR γ), 13-HODE is a key signaling molecule in various cellular pathways.^{[1][2][3]} The availability of high-purity 13-HODE standards is essential for accurate and reproducible experimental results in studying its biological functions and for the development of novel therapeutics targeting its signaling pathways.

Commercial Sources for High-Purity 13-HODE Standard

Several reputable suppliers offer high-purity 13-HODE standards in various formulations to meet diverse research needs. The table below summarizes the key quantitative data from prominent commercial sources.

Supplier	Product Name	Purity	Formulation	Available Quantities	Storage
Cayman Chemical	(±)13-HODE	≥98%	A 1 mg/ml solution in ethanol	100 µg, 500 µg, 1 mg	-20°C
13(S)-HODE	≥98%	A 100 µg/ml solution in ethanol	25 µg, 50 µg, 100 µg, 250 µg	-20°C	
13(R)-HODE	≥98%	A 100 µg/ml solution in ethanol	25 µg, 50 µg, 100 µg	-20°C	
13(S)-HODE-d4	≥99% deuterated forms (d1-d4)	A 100 µg/ml solution in acetonitrile	10 µg, 50 µg, 100 µg	-20°C	
Santa Cruz Biotechnology	(±)13-HODE	-	Solution	Contact for details	Contact for details
13(S)-HODE	≥98%	Solution	Contact for details	-20°C	
Avanti Polar Lipids (via Sigma-Aldrich)	13(S)HODE ethanol solution	99% (TLC)	1 mg/mL or 500 µg/mL in ethanol	500 µg, 1 mg	-70°C

Signaling Pathway of 13-HODE

13(S)-HODE is a known endogenous ligand of the nuclear receptor PPAR γ .^{[1][2]} Upon binding to PPAR γ , it forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in lipid metabolism, inflammation, and cell differentiation. For instance, the activation of PPAR γ by 13(S)-HODE in macrophages can lead to the upregulation of the scavenger receptor CD36,

which is involved in the uptake of oxidized low-density lipoprotein (oxLDL), a key event in the formation of foam cells in atherosclerosis.[\[1\]](#)

13-HODE PPAR γ Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of high-purity 13-HODE standard in a cell culture setting.

Protocol 1: Preparation of 13-HODE Working Solutions

Materials:

- High-purity 13-HODE standard (e.g., from Cayman Chemical, in ethanol)
- Sterile, anhydrous ethanol (vehicle)
- Complete cell culture medium appropriate for the cell line being used

Procedure:

- Allow the vial of 13-HODE standard to equilibrate to room temperature before opening to prevent condensation.
- Prepare a stock solution of 13-HODE in sterile ethanol if the commercial standard is not already in a suitable concentration. For example, to prepare a 10 mM stock solution from a 1 mg/ml solution in ethanol (MW: 296.48 g/mol), dilute accordingly.
- For cell culture experiments, prepare fresh working solutions of 13-HODE by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 1, 10, 25, 50 μ M).
- It is critical to maintain a consistent and low final concentration of the ethanol vehicle across all experimental conditions, including the vehicle control group (typically $\leq 0.1\%$ v/v), to avoid solvent-induced cytotoxicity.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol assesses the effect of 13-HODE on cell proliferation and viability.

Materials:

- Cells of interest (e.g., cancer cell line, macrophages)
- 96-well cell culture plates
- Complete cell culture medium
- 13-HODE working solutions (from Protocol 1)
- Vehicle control (medium with the same concentration of ethanol as the highest 13-HODE concentration)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

Procedure:

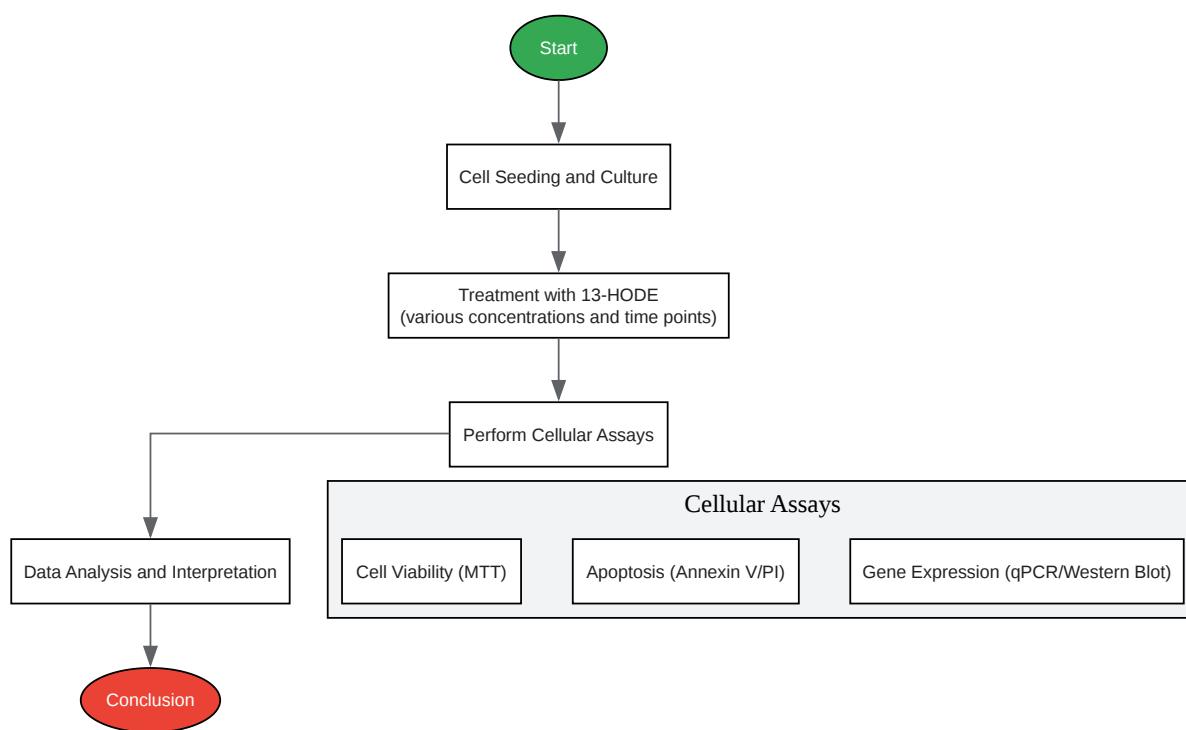
- Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
- Remove the medium and replace it with fresh medium containing various concentrations of 13-HODE or the vehicle control.
- Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
- After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
- Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is used to quantify apoptosis and necrosis in cells treated with 13-HODE.

Materials:


- Cells treated with 13-HODE (from a similar setup as the MTT assay)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
- Flow cytometer

Procedure:

- Harvest both adherent and floating cells by trypsinization and centrifugation.
- Wash the cell pellet twice with cold PBS.
- Resuspend the cells in 1X binding buffer to a concentration of 1×10^6 cells/mL.
- To 100 μ L of the cell suspension, add 5 μ L of Annexin V-FITC and 5 μ L of PI.
- Gently mix and incubate the cells for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X binding buffer to each tube.
- Analyze the samples by flow cytometry within one hour.
 - Annexin V-positive, PI-negative cells are undergoing apoptosis.
 - Annexin V-positive, PI-positive cells are in late apoptosis or are necrotic.
 - Annexin V-negative, PI-negative cells are viable.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the cellular effects of 13-HODE.

[Click to download full resolution via product page](#)

Experimental Workflow for 13-HODE Studies

Conclusion

The availability of high-purity 13-HODE standards from various commercial suppliers facilitates research into its diverse biological roles. The provided protocols offer a starting point for investigating the effects of 13-HODE on cellular processes such as proliferation, viability, and

apoptosis. By understanding its signaling pathways, researchers can further explore the therapeutic potential of targeting 13-HODE in various diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 2. Differential cell growth/apoptosis behavior of 13-hydroxyoctadecadienoic acid enantiomers in a colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Sources and Application Notes for High-Purity 13-HODE Standard]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15570722#commercial-sources-for-high-purity-13-hode-standard\]](https://www.benchchem.com/product/b15570722#commercial-sources-for-high-purity-13-hode-standard)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com